molecular formula C13H21NO4S B296472 4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

Cat. No. B296472
M. Wt: 287.38 g/mol
InChI Key: MGSAKAWYOUZLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, EPPS, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EPPS is not fully understood, but it is believed to act as a weak base and buffer in biological systems. EPPS has been shown to have a pKa value of 8.1, which makes it an effective buffer in the physiological pH range.
Biochemical and Physiological Effects:
EPPS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EPPS can enhance the activity of enzymes such as alkaline phosphatase and β-galactosidase. EPPS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EPPS is its ability to act as a buffer in biological systems. This makes it useful in a variety of biochemical assays and in the preparation of liposomes for drug delivery. However, EPPS has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EPPS. One area of interest is the development of new EPPS derivatives with improved solubility and bioactivity. Another area of interest is the use of EPPS in the development of new drug delivery systems for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of EPPS and its potential applications in scientific research.

Synthesis Methods

The synthesis of EPPS involves the reaction of 4-ethoxybenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. This reaction results in the formation of EPPS as a white crystalline powder.

Scientific Research Applications

EPPS has been used in a variety of scientific research applications, including as a buffer in biochemical assays and in the preparation of liposomes for drug delivery. EPPS has also been used as a stabilizer in the preparation of gold nanoparticles for use in biomedical imaging.

properties

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

InChI

InChI=1S/C13H21NO4S/c1-3-17-11-5-10-14-19(15,16)13-8-6-12(7-9-13)18-4-2/h6-9,14H,3-5,10-11H2,1-2H3

InChI Key

MGSAKAWYOUZLPA-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

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